2-methyl-N-(6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazin-3-yl)propanamide
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Overview
Description
2-methyl-N-(6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazin-3-yl)propanamide is a complex organic compound that features a pyridazinyl group linked to a pyridinyl group through a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazin-3-yl)propanamide typically involves multi-step organic reactions One common approach is to start with the preparation of the pyridazinyl and pyridinyl intermediates, followed by their coupling through a sulfanyl linkage
Preparation of Pyridazinyl Intermediate: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.
Preparation of Pyridinyl Intermediate: This often involves the functionalization of pyridine through halogenation followed by nucleophilic substitution reactions.
Coupling Reaction: The pyridazinyl and pyridinyl intermediates are coupled using thiol reagents under basic conditions to form the sulfanyl bridge.
Introduction of Propanamide Group: The final step involves the acylation of the coupled intermediate with propanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazinyl and pyridinyl rings can be reduced under catalytic hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and pyridazinyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyridazinyl and pyridinyl derivatives.
Substitution: Substituted pyridazinyl and pyridinyl derivatives.
Scientific Research Applications
2-methyl-N-(6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazin-3-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazin-3-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfanyl bridge and the pyridazinyl and pyridinyl rings can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazin-3-yl)propanamide
- 2-methyl-N-(6-{[(pyridin-4-yl)methyl]sulfanyl}pyridazin-3-yl)propanamide
Uniqueness
2-methyl-N-(6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazin-3-yl)propanamide is unique due to the specific positioning of the pyridinyl group, which can influence its binding affinity and selectivity towards biological targets. The presence of the sulfanyl bridge also imparts distinct chemical reactivity and stability compared to similar compounds.
Properties
IUPAC Name |
2-methyl-N-[6-(pyridin-3-ylmethylsulfanyl)pyridazin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-10(2)14(19)16-12-5-6-13(18-17-12)20-9-11-4-3-7-15-8-11/h3-8,10H,9H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAFPTYCBDIOLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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